1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid
Overview
Description
FUB-PB-22 3-carboxyindole metabolite is an analytical reference standard categorized as a synthetic cannabinoid metabolite. It is a metabolite of FUB-PB-22 and FDU-NB-22. This compound is primarily used in research and forensic applications .
Preparation Methods
The preparation of FUB-PB-22 3-carboxyindole metabolite involves synthetic routes that start from indole derivatives. The synthetic process typically includes the introduction of a fluorophenyl group and carboxylation at the indole ring. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
FUB-PB-22 3-carboxyindole metabolite undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the indole ring, leading to the formation of hydroxylated products.
Reduction: Reduction reactions can modify the fluorophenyl group or the carboxyl group.
Substitution: Substitution reactions can occur at the indole ring or the fluorophenyl group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
FUB-PB-22 3-carboxyindole metabolite is used extensively in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard for the identification and quantification of synthetic cannabinoids in various samples.
Biology: Researchers study its metabolic pathways and interactions with biological systems.
Medicine: It is used in toxicological studies to understand the effects and metabolism of synthetic cannabinoids in the human body.
Mechanism of Action
The mechanism of action of FUB-PB-22 3-carboxyindole metabolite involves its interaction with cannabinoid receptors in the body. It is a metabolite of synthetic cannabinoids, which are known to bind to cannabinoid receptors, particularly CB1 and CB2. This binding leads to various physiological effects, including alterations in mood, perception, and cognition. The specific molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
FUB-PB-22 3-carboxyindole metabolite is similar to other synthetic cannabinoid metabolites, such as:
5-Fluoro PB-22 3-carboxyindole metabolite: This compound is a major metabolite of 5-Fluoro PB-22 and shares similar structural features and applications.
FDU-NB-22 3-carboxyindole metabolite: Another related compound with similar metabolic pathways and research applications.
The uniqueness of FUB-PB-22 3-carboxyindole metabolite lies in its specific metabolic profile and its use as a reference standard in forensic and toxicological studies .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c17-12-7-5-11(6-8-12)9-18-10-14(16(19)20)13-3-1-2-4-15(13)18/h1-8,10H,9H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLLPLNNVZERDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501342135 | |
Record name | FUB-PB-22 3-Carboxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501342135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226883-79-0 | |
Record name | FUB-PB-22 3-Carboxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501342135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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